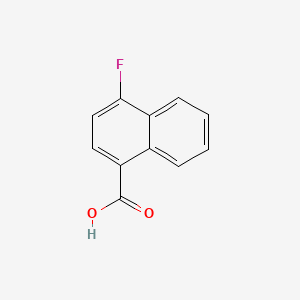

4-Fluoro-1-naphthoic acid

Description

Historical Evolution of Fluorinated Aromatic Compounds

The development of fluorinated aromatic compounds traces its origins to the mid-19th century. Alexander Borodin’s 1862 synthesis of benzoyl fluoride via halogen exchange marked the first deliberate creation of an organofluorine compound. This foundational work preceded Henri Moissan’s isolation of elemental fluorine in 1886, a breakthrough achieved through electrolysis of anhydrous hydrogen fluoride. Early applications focused on halogen-exchange reactions, exemplified by Gottlieb’s 1936 method for synthesizing fluoroarenes using potassium fluoride.

The industrial era of fluorochemistry emerged in the 1930s with the development of chlorofluorocarbons (CFCs) as refrigerants. Midgley’s synthesis of Freon®-12 (CCl₂F₂) via antimony trifluoride-mediated halogen exchange became a cornerstone of material science. World War II accelerated innovations, particularly in uranium hexafluoride production for nuclear enrichment, which demanded fluoropolymers resistant to corrosive fluorine species.

Modern fluorination techniques, such as palladium-catalyzed C–F cross-coupling (2016), enabled precise aromatic fluorination under milder conditions. These advancements laid the groundwork for specialized compounds like 4-fluoro-1-naphthoic acid, which combines aromatic stability with fluorine’s electronic effects.

Table 1: Key Milestones in Fluorinated Aromatic Chemistry

Structural and Functional Significance of Naphthoic Acids

Naphthoic acids, characterized by a carboxylic acid group appended to a naphthalene ring, exhibit unique physicochemical properties. The planar naphthalene system enables π-π stacking, while the carboxylic acid moiety facilitates hydrogen bonding and metal coordination. 1-Naphthoic acid (C₁₁H₈O₂) demonstrates a melting point of 157–160°C and pKa of 3.7, making it soluble in polar aprotic solvents.

The introduction of fluorine at the 4-position (C₁₁H₇FO₂) alters electronic and steric profiles. Fluorine’s electronegativity (−3.98 Pauling scale) induces electron withdrawal through inductive effects, lowering the carboxylic acid’s pKa to ~3.81. This enhances hydrogen-bonding capacity, as evidenced by this compound’s increased aggregation stability (Keq = 0.35 M⁻¹ vs. 0.05 M⁻¹ for non-fluorinated analog).

Table 2: Comparative Properties of Naphthoic Acid Isomers

| Property | 1-Naphthoic Acid | This compound |

|---|---|---|

| Molecular Formula | C₁₁H₈O₂ | C₁₁H₇FO₂ |

| Melting Point (°C) | 157–160 | 223–227 |

| pKa | 3.7 | 3.81 |

| Aggregation Keq (M⁻¹) | 0.05 | 0.35 |

Positional Isomerism in Fluoronaphthoic Acids

Positional isomerism profoundly influences fluoronaphthoic acids’ behavior. In 1-naphthoic acid derivatives, fluorine substitution at the 4-position (meta to carboxylic acid) creates distinct electronic effects compared to 2-, 5-, or 6-substituted analogs. The 4-fluoro substituent induces para-directing effects during electrophilic substitution, while steric hindrance at the 1-position limits rotational freedom.

Comparative NMR studies reveal divergent ¹⁹F chemical shift trends: this compound exhibits upfield shifts (−116 ppm) due to ring current shielding, whereas 6-fluoro-2-naphthoic acid shows downfield shifts (−112 ppm) from deshielding effects. These differences underscore the role of substitution patterns in modulating electronic environments.

Table 3: Substituent Effects on Fluoronaphthoic Acids

| Isomer | ¹⁹F Chemical Shift (ppm) | Aggregation Stability (Keq, M⁻¹) |

|---|---|---|

| This compound | −116 | 0.35 |

| 6-Fluoro-2-naphthoic acid | −112 | 0.18 |

Synthetic routes to these isomers vary:

- This compound : Halogen exchange using KF on 1-chloro-4-fluoronaphthalene.

- 2-Fluoro-1-naphthoic acid : Balz–Schiemann reaction of 1-amino-2-fluoronaphthalene.

The 4-fluoro isomer’s superior thermal stability (mp 223–227°C vs. 195°C for 2-fluoro) makes it preferable for high-temperature applications.

Properties

IUPAC Name |

4-fluoronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWIOKQDRWFLFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205909 | |

| Record name | 4-Fluoro-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573-03-5 | |

| Record name | 4-Fluoro-1-naphthoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-1-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 573-03-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluoro-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-1-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLUORO-1-NAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EWG396NWZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Direct Fluorination of 1-Naphthoic Acid

One method involves the direct fluorination of 1-naphthoic acid using selective fluorinating agents. This process typically requires:

- Reagents : Fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Conditions : Reaction in an inert atmosphere (e.g., nitrogen) to prevent side reactions, often at elevated temperatures.

- Solvent : Polar aprotic solvents like acetonitrile or dichloromethane are commonly used.

This method is advantageous for its simplicity but may require careful control to avoid over-fluorination or undesired byproducts.

Substitution Reaction on Precursor Compounds

Another approach involves substituting a hydrogen atom in a precursor compound, such as 4-chloronaphthoic acid, with fluorine via halogen exchange reactions:

- Reagents : Potassium fluoride (KF) or cesium fluoride (CsF) in polar solvents.

- Conditions : High temperature (100–150°C) and pressure may be required.

- Catalysts : Phase transfer catalysts like tetrabutylammonium bromide (TBAB) can enhance reaction efficiency.

This method is particularly useful for large-scale synthesis due to its high yield and selectivity.

Industrial Production Techniques

Batch Synthesis

In industrial settings, batch synthesis is employed for controlled production:

- Reagents : Similar to laboratory-scale synthesis but often using bulk quantities.

- Reaction Monitoring : Real-time monitoring techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) are used to ensure product purity.

- Purification : Crystallization or recrystallization methods are applied to isolate the final product.

Continuous Flow Chemistry

Continuous flow systems are increasingly adopted for the synthesis of 4-fluoro-1-naphthoic acid due to their scalability and efficiency:

- Advantages : Better temperature control, reduced reaction times, and improved safety.

- Equipment : Microreactors or flow reactors equipped with inline spectroscopic monitoring.

Reaction Conditions and Optimization

Temperature Control

Temperature plays a critical role in ensuring high yield and minimizing side reactions. Typical ranges include:

- Direct fluorination: 50–80°C

- Substitution reactions: 100–150°C

Solvent Selection

The choice of solvent impacts reaction kinetics and product solubility:

- Polar aprotic solvents like acetonitrile enhance reaction rates.

- Nonpolar solvents may reduce byproduct formation but slow the reaction.

Catalyst Usage

Catalysts such as TBAB or crown ethers are employed to improve halogen exchange reactions by enhancing fluoride ion availability.

Data Table: Reaction Parameters

| Method | Reagents | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct Fluorination | Selectfluor/NFSI | Acetonitrile | 50–80 | ~70 | Simple setup; risk of over-fluorination |

| Halogen Exchange | KF/CsF + TBAB | DMF/DMSO | 100–150 | ~85 | High selectivity; requires catalyst |

| Continuous Flow Fluorination | Selectfluor | Acetonitrile | Controlled | ~90 | Efficient; scalable |

Key Considerations

- Safety Precautions : Fluorinating agents are highly reactive and require careful handling under controlled conditions.

- Environmental Impact : Waste management protocols must address the disposal of halogenated byproducts.

- Purity Analysis : Analytical techniques like NMR spectroscopy and mass spectrometry are essential for confirming product structure and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1-naphthoic acid undergoes various chemical reactions, including:

Reduction: Using reagents like lithium aluminium hydride in diethyl ether under reflux conditions.

Substitution: Involving nucleophilic substitution reactions due to the presence of the fluorine atom on the aromatic ring.

Common Reagents and Conditions:

Reduction: Lithium aluminium hydride in diethyl ether.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products:

Reduction: Produces the corresponding alcohol or amine derivatives.

Substitution: Results in substituted naphthoic acid derivatives.

Scientific Research Applications

4-Fluoro-1-naphthoic acid has several scientific research applications :

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Acts as an inhibitor of Yersinia PTP YopH, making it useful in studying bacterial virulence factors.

Industry: Utilized in the synthesis of fluorinated aromatic compounds for various industrial applications.

Mechanism of Action

The primary mechanism of action of 4-Fluoro-1-naphthoic acid involves its inhibition of Yersinia PTP YopH . This compound targets the phosphotyrosine-binding pocket of YopH, blocking its activity and thereby interfering with the bacterial virulence mechanism. This inhibition is crucial for understanding and potentially mitigating the effects of Yersinia infections.

Comparison with Similar Compounds

1-Naphthoic Acid (1NA) and 2-Naphthoic Acid (2NA)

- 1-Naphthoic acid (carboxylic acid at position 1) and 2-naphthoic acid (carboxylic acid at position 2) are non-fluorinated isomers.

- Self-association behavior : Both exhibit weaker π-π stacking and hydrophobic interactions compared to 4-fluoro-1-naphthoic acid. Equilibrium constants (K_eq) for self-association are 0.05 M⁻¹ (1NA) and 0.10 M⁻¹ (2NA), significantly lower than the 0.35 M⁻¹ observed for this compound .

- Fluorine substitution : The fluorine atom in this compound enhances aggregate stability by 7-fold compared to 1NA, as confirmed by NMR and computational studies .

6-Fluoro-2-naphthoic Acid (6F2NA)

- A positional isomer with fluorine at the 6-position and carboxylic acid at the 2-position.

- Self-association : Despite similar fluorine substitution, 6F2NA shows distinct aggregation trends. Its K_eq (0.25 M⁻¹ ) is lower than this compound, highlighting the critical role of substitution patterns in π-π interactions .

Substituent Effects: Halogen and Alkyl Derivatives

4-Chloro-1-naphthoic Acid

- Substitutes fluorine with chlorine (molecular formula C₁₁H₇ClO₂ ; CAS 1013-04-3).

- Physicochemical properties : Chlorine’s larger atomic radius and polarizability may increase melting point and lipophilicity compared to the fluoro analog, though specific data are unavailable in the provided evidence .

4-Ethyl-1-naphthoic Acid

- Features an ethyl group instead of fluorine (molecular formula C₁₃H₁₂O₂ ).

Derivatives: Esterification and Functionalization

Methyl 4-Fluoro-1-naphthoate

- Ester derivative (molecular formula C₁₂H₉FO₂ ; molecular weight 204.20 g/mol).

- Applications : Used as a synthetic intermediate. The ester group reduces acidity and increases volatility compared to the parent carboxylic acid .

Self-Association and Aggregation Behavior

Key findings from NMR and computational studies:

Fluorine’s electronic effects : The electronegative fluorine atom enhances dipole interactions and polarizability, stabilizing aggregates.

Biological Activity

4-Fluoro-1-naphthoic acid (CAS No. 573-03-5) is a fluorinated aromatic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications, supported by case studies and research findings.

- Molecular Formula : C₁₁H₇FO₂

- Molecular Weight : 190.18 g/mol

- Melting Point : 223-226 °C

- Purity : ≥97% .

Synthesis

This compound can be synthesized through various methods, including Friedel-Crafts acylation and halogenation reactions. For example, it can be derived from naphthalene derivatives by introducing a fluorine substituent at the 4-position, which enhances its reactivity and biological profile .

Cannabinoid Receptor Interaction

Research indicates that this compound exhibits significant activity as a ligand for cannabinoid receptors CB₁ and CB₂. A study on various naphthoyl derivatives found that compounds with electron-withdrawing groups at the 4-position, such as fluorine, showed increased affinity for these receptors. Specifically, the structure-activity relationship (SAR) highlighted that the presence of fluorine enhances binding affinity compared to other halogens .

Antitumor Properties

The anticancer potential of this compound has been investigated in various studies. For instance, derivatives of naphthoic acids have demonstrated cytotoxic effects against several cancer cell lines, including prostate adenocarcinoma (PC-3) and breast cancer (MCF-7) cells. These studies suggest that the introduction of fluorine into the naphthoic acid structure may enhance its efficacy against tumor growth .

Case Study 1: Antitumor Activity

In a comparative study involving several naphthoquinone derivatives, it was found that compounds containing the 4-fluoro group exhibited superior cytotoxicity compared to standard chemotherapy agents like cisplatin. The study employed MTT assays to evaluate cell viability across different concentrations of the compound .

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| This compound | <10 | PC-3 |

| Cisplatin | 15 | PC-3 |

| Control | >50 | PC-3 |

Case Study 2: Cannabinoid Receptor Affinity

A pharmacological evaluation of various naphthoyl derivatives revealed that this compound exhibited enhanced binding affinity for CB₁ receptors, with an IC₅₀ value significantly lower than those of non-fluorinated counterparts. This suggests a potential role in developing cannabinoid-based therapies .

The biological activity of this compound is thought to be mediated through its interaction with specific cellular targets:

- Receptor Binding : The fluorine atom increases electron density on the aromatic system, enhancing interactions with cannabinoid receptors.

- Cellular Uptake : Its lipophilicity facilitates membrane permeability, allowing effective intracellular accumulation.

- Radical Formation : The compound may undergo redox cycling, generating reactive oxygen species (ROS) that contribute to its cytotoxic effects in cancer cells .

Q & A

Basic Research Questions

Q. How can researchers verify the identity and purity of 4-fluoro-1-naphthoic acid in synthetic workflows?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Compare , , and spectra with literature data to confirm substitution patterns and fluorine placement .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (≥98%) by retention time matching and peak integration against certified standards .

- Mass Spectrometry (MS) : Confirm molecular weight (190.17 g/mol) via electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) .

Q. What synthetic routes utilize this compound as a precursor?

- Methodological Answer : The compound serves as a key intermediate in synthesizing fluorinated aromatic derivatives. For example:

- Bromination : React with PBr₃ or HBr to yield 1-(bromomethyl)-4-fluoronaphthalene, monitored via TLC (silica gel 60 F254) and visualized with UV or PMA staining .

- Esterification : Convert to methyl/ethyl esters using DCC/DMAP coupling for solubility studies in hydrophobic matrices .

Advanced Research Questions

Q. How does fluorine substitution influence the self-association behavior of this compound compared to non-fluorinated analogs?

- Methodological Answer :

- NMR Titration Studies : Monitor and chemical shifts as a function of concentration (e.g., 0.1–100 mM in CDCl₃). Fit data to an isodesmic model () to quantify self-association strength. For this compound, , an order of magnitude higher than 1-naphthoic acid () due to enhanced π-π stacking and dipole interactions .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare interaction energies between fluorinated and non-fluorinated dimers .

Q. What experimental approaches resolve contradictions in reported log K values for this compound’s sorption to bovine serum albumin (BSA)?

- Methodological Answer :

- Equilibrium Dialysis : Measure partitioning between BSA and buffer at varying pH (5.0–7.4). For this compound, log K = 3.46 ± 0.01, indicating strong hydrophobic binding. Compare with analogs (e.g., 1-bromo-2-naphthoic acid: log K = 4.02) to assess substituent effects .

- Competitive Binding Assays : Use fluorescent probes (e.g., warfarin) to identify binding sites and validate via Stern-Volmer quenching .

Q. How do structural isomerism and fluorine positioning affect physicochemical properties?

- Methodological Answer :

- Comparative NMR Analysis : Contrast chemical shifts of this compound (δ = -115 ppm) with 6-fluoro-2-naphthoic acid (δ = -118 ppm) to study electronic environments. Fluorine in the 4-position induces greater deshielding due to proximity to the carboxylic group .

- Solubility Profiling : Measure in polar (water, DMSO) and non-polar (hexane) solvents. Fluorine at the 1-position reduces aqueous solubility (0.2 mg/mL at 25°C) compared to non-fluorinated analogs .

Methodological Design Considerations

Q. What controls should be included in studies investigating this compound’s aggregation in solution?

- Answer :

- Internal Standards : Use deuterated solvents (e.g., DMSO-d₆) and temperature-controlled NMR probes to minimize artifacts.

- Concentration Gradients : Test across 3–5 orders of magnitude (e.g., 0.01–10 mM) to capture non-ideal behavior .

- pH Buffering : Maintain pH 2.5–3.5 (carboxylic acid pKa ≈ 3.1) to ensure protonation and consistent aggregation .

Q. How can computational models improve the design of fluorinated naphthoic acid derivatives for targeted applications?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.